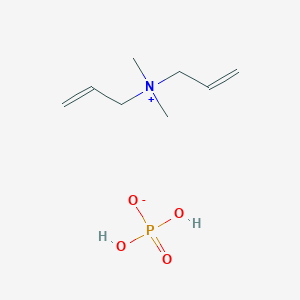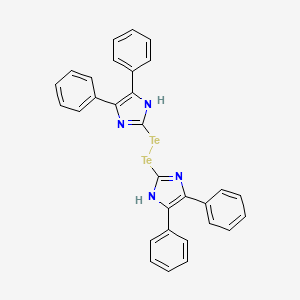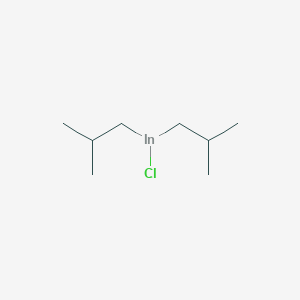![molecular formula C36H48O3 B12545086 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl CAS No. 143362-97-4](/img/structure/B12545086.png)
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4'-(nonyloxy)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl is a complex organic compound characterized by its biphenyl core structure with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between two aryl halides.
Introduction of the ethenylphenyl group: This step may involve a Heck reaction where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Attachment of the hexyl and nonyloxy groups: These groups can be introduced through etherification reactions, where an alcohol reacts with an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The biphenyl core can be reduced to form a cyclohexyl derivative.
Substitution: The methoxy and nonyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Epoxides or diols.
Reduction: Cyclohexyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(octyloxy)-1,1’-biphenyl
- 4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(decyloxy)-1,1’-biphenyl
Uniqueness
4-({6-[(2-Ethenylphenyl)methoxy]hexyl}oxy)-4’-(nonyloxy)-1,1’-biphenyl is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
143362-97-4 |
|---|---|
Formule moléculaire |
C36H48O3 |
Poids moléculaire |
528.8 g/mol |
Nom IUPAC |
1-ethenyl-2-[6-[4-(4-nonoxyphenyl)phenoxy]hexoxymethyl]benzene |
InChI |
InChI=1S/C36H48O3/c1-3-5-6-7-8-9-15-28-38-35-23-19-32(20-24-35)33-21-25-36(26-22-33)39-29-16-11-10-14-27-37-30-34-18-13-12-17-31(34)4-2/h4,12-13,17-26H,2-3,5-11,14-16,27-30H2,1H3 |
Clé InChI |
WKYUVQDBKJXUOE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCOCC3=CC=CC=C3C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


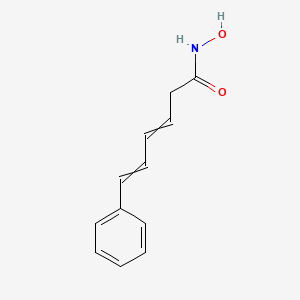
![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)

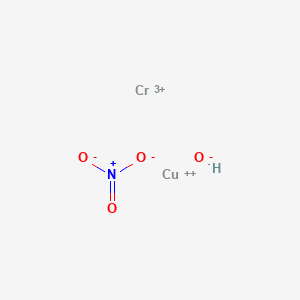
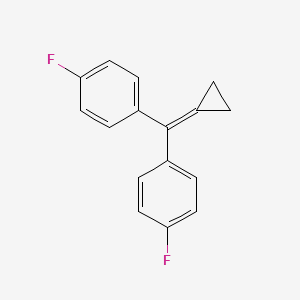
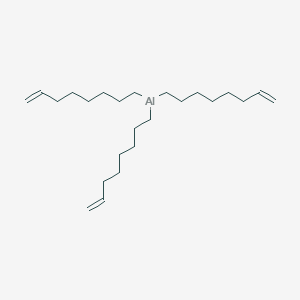
![8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B12545051.png)


![Methyl [(triethylsilyl)oxy]acetate](/img/structure/B12545068.png)
